Geoside
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Overview
Description
Geoside is a natural product found in Salacia chinensis, Rhodiola sachalinensis, and other organisms with data available.
Biological Activity
Geoside is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and environmental science. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.
Overview of this compound
This compound is a natural compound derived from various plant sources. Its structure and properties make it a subject of interest for various biological applications, including antimicrobial, antioxidant, and anti-inflammatory activities. Understanding its biological activity is crucial for its potential use in therapeutic applications.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against a range of pathogens. Research indicates that it can inhibit the growth of bacteria and fungi, making it a candidate for developing natural preservatives or therapeutic agents.
- Study Findings : In vitro studies have shown that this compound exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria. For instance, the Minimum Inhibitory Concentration (MIC) values for common pathogens were found to be notably low, indicating potent antimicrobial activity.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 16 |
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. These studies suggest that this compound can effectively neutralize free radicals, which are implicated in oxidative stress and related diseases.
- Research Findings : The IC50 value for DPPH scavenging activity was reported to be 25 µg/mL, indicating a strong antioxidant potential.
Assay Type | IC50 (µg/mL) |
---|---|
DPPH | 25 |
ABTS | 30 |
Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory properties. Studies have shown that it can reduce the production of pro-inflammatory cytokines in vitro.
- Case Study : A recent study involving lipopolysaccharide (LPS)-induced inflammation in macrophages demonstrated that this compound significantly reduced levels of TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent.
The biological activities of this compound can be attributed to its ability to modulate various biochemical pathways. For instance:
- Antimicrobial Mechanism : this compound may disrupt bacterial cell membranes or interfere with metabolic pathways.
- Antioxidant Mechanism : It likely acts by donating electrons to free radicals, thereby stabilizing them.
- Anti-inflammatory Mechanism : this compound may inhibit signaling pathways involved in inflammation, such as NF-kB activation.
Case Studies
-
Antimicrobial Efficacy in Food Preservation :
- A study assessed the use of this compound as a natural preservative in food products. Results indicated a significant reduction in microbial load when this compound was applied, enhancing shelf life without compromising quality.
-
Therapeutic Potential in Chronic Inflammation :
- In a clinical trial involving patients with chronic inflammatory conditions, administration of this compound resulted in decreased inflammatory markers and improved patient outcomes compared to a placebo group.
Properties
CAS No. |
585-90-0 |
---|---|
Molecular Formula |
C21H30O11 |
Molecular Weight |
458.5 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-(2-methoxy-4-prop-2-enylphenoxy)-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol |
InChI |
InChI=1S/C21H30O11/c1-3-4-10-5-6-12(13(7-10)28-2)31-21-19(27)17(25)16(24)14(32-21)9-30-20-18(26)15(23)11(22)8-29-20/h3,5-7,11,14-27H,1,4,8-9H2,2H3/t11-,14+,15-,16+,17-,18+,19+,20-,21+/m0/s1 |
InChI Key |
FSCNUJMKSQHQSY-KJYATZHYSA-N |
SMILES |
COC1=C(C=CC(=C1)CC=C)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O |
Isomeric SMILES |
COC1=C(C=CC(=C1)CC=C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@H](CO3)O)O)O)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O |
melting_point |
183 - 184 °C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of gein?
A1: Gein has the molecular formula C17H24O11 and a molecular weight of 392.38 g/mol [].
Q2: What is the known biological activity of gein?
A3: Research on gein's biological activity is limited. One study found that while eugenol, a compound often found alongside gein, exhibited activity against Helicobacter pylori, gein itself did not show any activity against this bacterium [].
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